2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
2-[(4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a small-molecule compound featuring a 1,2,4-triazin-3-yl core substituted with an amino (-NH₂) and oxo (=O) group at positions 4 and 5, respectively. A sulfanyl (-S-) linker connects this heterocyclic moiety to an acetamide group, which is further substituted with a 4-fluorophenyl ring.
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O2S/c12-7-1-3-8(4-2-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNPKPKWIRPXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with N-(4-fluorophenyl)acetamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazine ring or the fluorophenyl group.
Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
This compound has been investigated for its potential therapeutic applications, particularly in cancer research and antimicrobial activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest (G1 phase) |
| HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
- A549 Cell Line Study : This study demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence suggesting cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM where the compound inhibited specific enzymes crucial for cancer cell survival.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate safety in vivo.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs. Nitrophenyl : The target compound’s 4-fluorophenyl group offers moderate electron-withdrawing effects and improved metabolic stability compared to nitro-substituted analogues (e.g., CDD-934506), which may exhibit stronger binding but lower bioavailability due to higher polarity .
- Triazin vs. Triazole Cores : The 1,2,4-triazin-3-yl core (target compound) provides distinct hydrogen-bonding capabilities via its NH₂ and C=O groups, whereas triazole derivatives (e.g., ) often prioritize steric interactions .
- Biological Activity: The triazinone scaffold is associated with MMP-9 inhibition (KD ~ µM range), as seen in related compounds like N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) .
Biological Activity
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C10H12N6O2S
- Molecular Weight : 312.4 g/mol
- CAS Number : 869067-89-0
- SMILES Notation : CC1=CSC(=N1)NC(=O)CSC2=NN=C(C(=O)N2N)C
Structural Representation
The compound's structure features a triazine ring linked to a sulfanyl group and an acetamide moiety, which is crucial for its biological activity.
Research indicates that compounds containing the triazine scaffold exhibit diverse biological activities, including:
- Antimicrobial Activity : Triazine derivatives have shown effectiveness against various bacteria and fungi. The presence of the sulfanyl group enhances their interaction with microbial enzymes.
- Antitumor Effects : Some studies suggest that triazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Therapeutic Applications
The biological activities of this compound position it as a candidate for several therapeutic applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various triazine derivatives, including our compound. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
In vitro assays conducted on human cancer cell lines revealed that the compound effectively reduced cell viability by inducing apoptosis. The study attributed this effect to the activation of caspase pathways.
Case Study 3: Anti-inflammatory Mechanism
Research focusing on inflammatory responses showed that treatment with the compound led to a marked decrease in the secretion of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
